Cas no 83685-24-9 (8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI))

8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) structure
83685-24-9 structure
Product name:8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI)
CAS No:83685-24-9
MF:C30H33NO6
MW:503.58612
CID:723379
PubChem ID:158470

8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI)
    • 8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-d
    • Episcopalidine
    • 83685-24-9
    • 6,21-Secohetisan-6,13-dione, 2-(acetyloxy)-3-(benzoyloxy)-21-methyl-, (2alpha,3alpha)-
    • 2-(acetyloxy)-4,21-dimethyl-6,13-dioxo-14,20-cycloatid-16-en-3-yl benzoate
    • DTXSID501003694
    • Inchi: InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3
    • InChI Key: PZNXWOJHEGLWBY-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C

Computed Properties

  • Exact Mass: 503.231
  • Monoisotopic Mass: 503.231
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 5
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 90Ų

Experimental Properties

  • Density: 1.34
  • Boiling Point: 634.2°C at 760 mmHg
  • Flash Point: 337.3°C
  • Refractive Index: 1.627

8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) Related Literature

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.